4-(3-Chloropropanoyl)-2,6-dimethylmorpholine

Physicochemical characterization Process chemistry Purification optimization

4-(3-Chloropropanoyl)-2,6-dimethylmorpholine (CAS 915920-51-3), IUPAC name 3-chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one, is an N-acylmorpholine derivative bearing a 3-chloropropanoyl electrophilic handle on a 2,6-dimethyl-substituted morpholine ring. It belongs to the class of small-molecule synthetic intermediates utilized in medicinal chemistry for constructing kinase inhibitors, PDE4 modulators, and other bioactive scaffolds.

Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
CAS No. 915920-51-3
Cat. No. B1318017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chloropropanoyl)-2,6-dimethylmorpholine
CAS915920-51-3
Molecular FormulaC9H16ClNO2
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C(=O)CCCl
InChIInChI=1S/C9H16ClNO2/c1-7-5-11(6-8(2)13-7)9(12)3-4-10/h7-8H,3-6H2,1-2H3
InChIKeyYBQWWSMRKQHSIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chloropropanoyl)-2,6-dimethylmorpholine (CAS 915920-51-3): A Dual-Functionalized Morpholine Building Block for Pharmaceutical Intermediates


4-(3-Chloropropanoyl)-2,6-dimethylmorpholine (CAS 915920-51-3), IUPAC name 3-chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one, is an N-acylmorpholine derivative bearing a 3-chloropropanoyl electrophilic handle on a 2,6-dimethyl-substituted morpholine ring [1]. It belongs to the class of small-molecule synthetic intermediates utilized in medicinal chemistry for constructing kinase inhibitors, PDE4 modulators, and other bioactive scaffolds. The compound is commercially available at ≥95% purity from multiple global suppliers , with a molecular formula of C₉H₁₆ClNO₂ and a molecular weight of 205.68 g/mol. Its structural differentiation arises from the combination of a reactive β-chlorocarbonyl side chain and the sterically and conformationally constrained 2,6-dimethylmorpholine core, which distinguishes it from simpler N-acylmorpholine analogs in terms of reactivity, physicochemical properties, and downstream synthetic utility .

Why Generic Substitution of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine (CAS 915920-51-3) Is Not Advisable: Physicochemical and Reactivity Distinctions from Analogous Building Blocks


Although in-class N-acylmorpholine building blocks may appear interchangeable at the structural level, their physicochemical and reactivity profiles diverge substantially. The 2,6-dimethyl substitution on the morpholine ring of this compound introduces conformational bias (predominantly cis configuration), steric shielding around the nitrogen, and altered electronic character, which collectively affect acylation kinetics, nucleophilic substitution rates at the terminal chloride, and purification behavior . In contrast, the simpler analog 4-(3-chloropropanoyl)morpholine lacks these methyl substituents, resulting in a lower boiling point (317.1 °C vs. 323.4 °C), higher density (1.2 vs. 1.095 g/cm³), and a significantly different reactivity profile in downstream amidation or alkylation sequences [1]. The chloroacetyl analog 4-(chloroacetyl)-2,6-dimethylmorpholine (CAS 379254-90-7) shares the dimethylmorpholine core but has a shorter acyl spacer, giving it a substantially lower boiling point (299.6 °C) and a more electrophilic carbonyl, favoring different reaction trajectories . These distinctions mean that substituting one for another without re-optimization of reaction conditions can lead to altered regioselectivity, reduced yields, or failed synthetic campaigns.

Quantitative Differentiation Evidence for 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine (CAS 915920-51-3) Against Closest Structural Analogs


Boiling Point Elevation of 6.3 °C Relative to Non-Methylated Analog Impacts Distillation and Thermal Processing

The target compound exhibits a predicted boiling point of 323.4 °C at 760 mmHg, which is 6.3 °C higher than that of the non-methylated analog 4-(3-chloropropanoyl)morpholine (317.1 °C at 760 mmHg) [1]. This difference arises from the additional van der Waals interactions and increased molecular weight conferred by the 2,6-dimethyl substituents. The elevated boiling point provides a wider operational window for high-temperature reactions and permits more effective separation from lower-boiling byproducts during fractional distillation. In contrast, the chloroacetyl analog 4-(chloroacetyl)-2,6-dimethylmorpholine boils at only 299.6 °C, a 23.8 °C deficit that limits its thermal processing range .

Physicochemical characterization Process chemistry Purification optimization

Density Reduction of 0.105 g/cm³ vs. Non-Methylated Analog Alters Phase Behavior and Formulation Properties

The target compound has a predicted density of 1.095 g/cm³, which is approximately 0.105 g/cm³ lower than that of 4-(3-chloropropanoyl)morpholine (1.2 g/cm³) [1]. This density reduction stems from the disruption of crystal packing by the 2,6-dimethyl groups, lowering the compound's mass per unit volume. The chloroacetyl analog 4-(chloroacetyl)-2,6-dimethylmorpholine has a comparable density of 1.119 g/cm³, but the target compound's lower value versus the non-methylated analog is the most pronounced contrast . The density difference influences liquid-liquid extraction behavior, organic-aqueous phase separation efficiency, and the compound's behavior in biphasic reaction systems.

Formulation science Extraction optimization Physical property profiling

Extended Three-Carbon Acyl Spacer in 3-Chloropropanoyl Chain Offers Distinct Nucleophilic Substitution Geometry Compared to Two-Carbon Chloroacetyl Analogs

The 3-chloropropanoyl side chain of the target compound provides a three-carbon spacer between the morpholine amide nitrogen and the terminal electrophilic chlorine, generating a β-chlorocarbonyl reactive system . This contrasts with the two-carbon chloroacetyl spacer in 4-(chloroacetyl)-2,6-dimethylmorpholine (CAS 379254-90-7), where the α-chlorocarbonyl arrangement places the chlorine adjacent to the carbonyl, resulting in higher electrophilicity and a greater propensity for elimination side reactions under basic conditions . The three-carbon spacer of the target compound permits access to a different geometry of nucleophilic attack (e.g., in SN2 displacement with amine or thiol nucleophiles), enabling the construction of propionamide-linked conjugates rather than acetamide-linked ones. The 2,6-dimethyl substitution on the morpholine further modulates the amide bond geometry and rotational freedom, affecting the trajectory of the pendant reactive chain [1].

Synthetic methodology Medicinal chemistry Building block reactivity

Commercially Available Purity of ≥95% and Multi-Vendor Supply Chain Reduce Procurement Risk for Scale-Up Programs

The target compound is listed at ≥95% purity by multiple independent suppliers including Fluorochem (Product Code F314329, purity 95.0%), BOC Sciences, and ChemBridge Corporation, with additional vendors such as Matrix Scientific, TimTec, and Otava Ltd. offering the compound . In comparison, 4-(3-chloropropanoyl)morpholine is offered at 95% purity predominantly by Enamine LLC and Santa Cruz Biotechnology, with fewer stocking vendors . The chloroacetyl analog is available from a limited set of vendors (Fluorochem, MolCore, AKSci) typically at 95% purity . A multi-vendor landscape for the target compound provides procurement flexibility, competitive pricing, and supply redundancy, which are critical considerations for programs transitioning from milligram-scale discovery to multi-gram process development.

Supply chain reliability Quality assurance Procurement strategy

Optimal Research and Industrial Application Scenarios for 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine (CAS 915920-51-3)


Synthesis of PDE4D Inhibitor Scaffolds Requiring a 2,6-Dimethylmorpholine Moiety with an Extended Propionamide Linker

The 2,6-dimethylmorpholine core is a privileged fragment in PDE4D inhibitor development, as exemplified by the GEBR-7b series where the dimethylmorpholine group provides critical stereoelectronic complementarity to the PDE4D catalytic domain . The target compound's 3-chloropropanoyl chain can serve as a direct acylating agent to introduce the dimethylmorpholine unit while extending the linker by three carbons, a geometry that is inaccessible from chloroacetyl analogs. This enables the construction of PDE4D-targeting chemotypes with defined spacer lengths between the morpholine amide and downstream pharmacophoric elements.

Construction of Kinase-Targeted Compound Libraries via Nucleophilic Displacement of the Terminal Chloride

The terminal alkyl chloride of the 3-chloropropanoyl side chain is susceptible to SN2 displacement by amine, thiol, or alkoxide nucleophiles, enabling the installation of diverse heterocyclic or aromatic warheads for kinase inhibitor library synthesis . The 2,6-dimethyl substitution on the morpholine ring enhances metabolic stability of derived amides by sterically shielding the morpholine nitrogen from oxidative N-dealkylation, a known metabolic liability of unsubstituted morpholine-containing compounds [1]. This property is valuable when the morpholine amide is intended to remain intact in the final bioactive molecule.

Process Chemistry Development Requiring Thermally Robust Intermediates with Predictable Boiling Point and Phase Behavior

The predicted boiling point of 323.4 °C and density of 1.095 g/cm³ position this compound as a thermally robust intermediate suitable for reactions conducted at elevated temperatures, such as high-boiling solvent reflux or solvent-free amidation conditions . The +6.3 °C boiling point advantage over the non-methylated analog provides a wider safety margin against thermal degradation during extended heating. The density value of 1.095 g/cm³, being lower than that of the non-methylated analog (1.2 g/cm³), facilitates more rapid phase separation in aqueous-organic workup procedures, which is advantageous during multi-kilogram processing where extraction cycle time directly impacts throughput [1].

Sourcing Strategy for Multi-Gram to Kilogram Procurement with Supply Chain Redundancy

With at least seven independent vendors offering this compound at ≥95% purity, procurement teams can implement multi-source qualification strategies that are not feasible for analogs with fewer suppliers . This competitive landscape enables negotiation of volume-based pricing, quality benchmarking across suppliers, and establishment of secondary supply contingency plans. For CROs and pharmaceutical companies advancing programs through preclinical development, this supply redundancy reduces the risk of project delays caused by single-vendor stockouts or quality failures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.